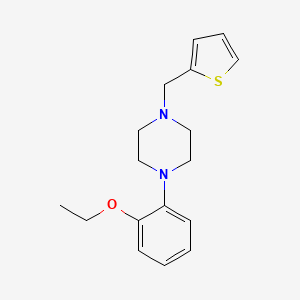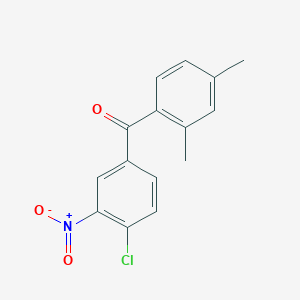
N-(3,3-diphenylpropyl)-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3-diphenylpropyl)-2,2,2-trifluoroacetamide, commonly known as DPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPA is a white crystalline solid with a molecular weight of 325.4 g/mol and a melting point of 138-139°C.
Mechanism of Action
The mechanism of action of DPA is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In neuroscience, DPA has been shown to activate the Nrf2/ARE pathway, which plays a key role in cellular defense against oxidative stress. In cancer research, DPA has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. In drug discovery, DPA has been used as a scaffold for the development of new drugs that target specific signaling pathways.
Biochemical and Physiological Effects
DPA has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In neuroscience, DPA has been shown to improve cognitive function and protect against neurotoxicity induced by glutamate and amyloid-beta. In cancer research, DPA has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In drug discovery, DPA has been used as a scaffold for the development of new drugs with improved pharmacological properties, such as increased potency and selectivity.
Advantages and Limitations for Lab Experiments
DPA has several advantages as a research tool, including its high purity, stability, and ease of synthesis. However, there are also some limitations to its use in lab experiments, such as its limited solubility in aqueous solutions and potential toxicity at high concentrations. Researchers must carefully consider these factors when designing experiments involving DPA.
Future Directions
There are several future directions for research involving DPA. In neuroscience, further studies are needed to elucidate the mechanism of action of DPA and its potential therapeutic applications in neurodegenerative diseases. In cancer research, more research is needed to determine the efficacy and safety of DPA as an anti-cancer agent. In drug discovery, DPA can be used as a scaffold for the development of new drugs with improved pharmacological properties, such as increased potency and selectivity. Overall, DPA has great potential as a research tool and therapeutic agent, and further research is needed to fully explore its applications.
Conclusion
In conclusion, DPA is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPA can be synthesized through a multi-step process and has been extensively studied for its potential applications in neuroscience, cancer research, and drug discovery. The mechanism of action of DPA involves the modulation of various signaling pathways in cells, and it has various biochemical and physiological effects. DPA has several advantages as a research tool, but there are also some limitations to its use in lab experiments. Further research is needed to fully explore the potential applications of DPA in various fields.
Synthesis Methods
DPA can be synthesized through a multi-step process that involves the reaction of 3,3-diphenylpropylamine with trifluoroacetic anhydride. The reaction takes place in the presence of a base, such as triethylamine, and yields DPA as the final product. The purity and yield of DPA can be improved through various purification techniques, such as column chromatography and recrystallization.
Scientific Research Applications
DPA has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, DPA has been shown to have neuroprotective effects against neurotoxicity induced by glutamate and amyloid-beta. In cancer research, DPA has been investigated as a potential anti-cancer agent due to its ability to inhibit the proliferation of cancer cells. In drug discovery, DPA has been used as a scaffold for the development of new drugs with improved pharmacological properties.
properties
IUPAC Name |
N-(3,3-diphenylpropyl)-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO/c18-17(19,20)16(22)21-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYQUGLQLHRYPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(F)(F)F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5869695.png)
![N-[2-(4-morpholinyl)ethyl]cyclohexanecarboxamide](/img/structure/B5869701.png)

![1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole](/img/structure/B5869712.png)



![2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5869735.png)
![2-{[4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide](/img/structure/B5869737.png)

![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5869749.png)


![N-(4-{N-[(5-methyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B5869786.png)